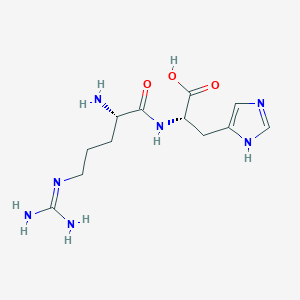
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.
Introduction of Fluorine and Iodine: The fluorine and iodine atoms can be introduced through halogenation reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), and iodination can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Tetrahydro-2H-pyran-3-yl Group: This step may involve a nucleophilic substitution reaction where the tetrahydro-2H-pyran-3-yl group is attached to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-1H-pyrazole: A simpler analog without the iodine and tetrahydro-2H-pyran-3-yl groups.
4-Iodo-1H-pyrazole: Similar structure but lacks the fluorine and tetrahydro-2H-pyran-3-yl groups.
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Lacks the fluorine and iodine atoms.
Uniqueness
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, as well as the tetrahydro-2H-pyran-3-yl group. These structural features may confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C8H10FIN2O |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
5-fluoro-4-iodo-1-(oxan-3-yl)pyrazole |
InChI |
InChI=1S/C8H10FIN2O/c9-8-7(10)4-11-12(8)6-2-1-3-13-5-6/h4,6H,1-3,5H2 |
InChI-Schlüssel |
UMMJWPGHAQSQDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)N2C(=C(C=N2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
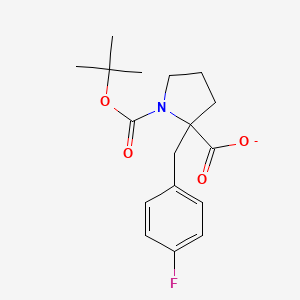

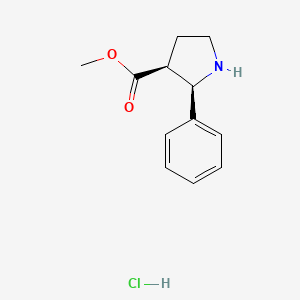
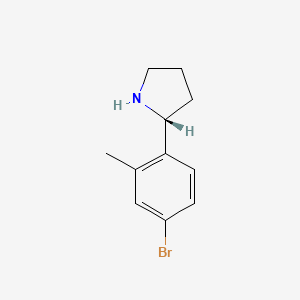
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)

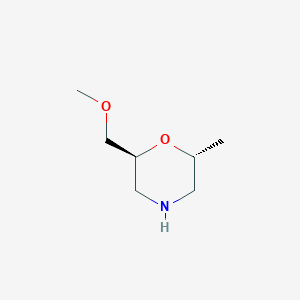
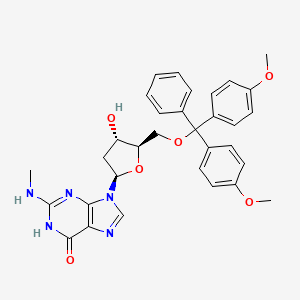
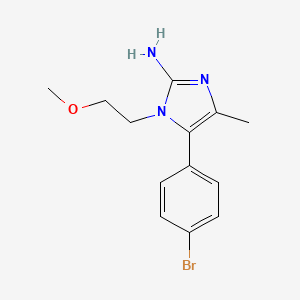
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
